molecular formula C12H17BrO2 B2674023 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene CAS No. 2301948-20-7

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene

Cat. No.: B2674023
CAS No.: 2301948-20-7
M. Wt: 273.17
InChI Key: NLOCQBKBFQUADX-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene is a brominated aromatic ether with a complex substitution pattern. Its structure comprises:

  • Position 1: Ethoxy group (–OCH₂CH₃).
  • Position 2: Bromine atom (–Br).
  • Position 4: A branched substituent, 1-methoxy-1-methyl-ethyl (–C(CH₃)(OCH₃)CH₂–).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethoxy-4-(2-methoxypropan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-5-15-11-7-6-9(8-10(11)13)12(2,3)14-4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCQBKBFQUADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the formation of the bromonium ion, which then reacts with the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield 1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene.

    Oxidation: Oxidation of the ethoxy group could yield 2-bromo-1-hydroxy-4-(1-methoxy-1-methyl-ethyl)benzene.

    Reduction: Reduction of the bromine atom would yield 1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene.

Scientific Research Applications

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution reactions. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and functional differences between 2-bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Synthesis Notes References
This compound (Target Compound) 1: –OCH₂CH₃; 2: –Br; 4: –C(CH₃)(OCH₃)CH₂– C₁₂H₁₇BrO₂ Branched substituent at position 4 introduces steric hindrance; potential for asymmetric catalysis.
2-Bromo-1-methoxy-4-(1-methoxyethyl)benzene 1: –OCH₃; 2: –Br; 4: –CH₂CH(OCH₃)– C₁₀H₁₃BrO₂ Synthesized via iridium-photocatalyzed methoxylation (38–40% yield). Simpler substituent at position 4.
4-Benzyloxy-2-bromo-1-methoxybenzene 1: –OCH₃; 2: –Br; 4: –OCH₂C₆H₅ C₁₄H₁₃BrO₂ Benzyloxy group enhances stability; synthesized via acetyl protection/bromination/benzylation sequence.
4-Bromo-2-ethoxy-1-methylbenzene 1: –CH₃; 2: –OCH₂CH₃; 4: –Br C₉H₁₁BrO Smaller substituents improve solubility in non-polar solvents; used in Suzuki-Miyaura couplings.
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene 1: –OCH₂CH₃; 2: –Br; 4: –OCF₃ C₉H₈BrF₃O₂ Trifluoromethoxy group increases electron-withdrawing effects; impacts reactivity in nucleophilic substitutions.

Biological Activity

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene, with the chemical formula C12H17BrO2C_{12}H_{17}BrO_2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has a molecular weight of 273.17 g/mol and is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring. Its structural formula can be represented as follows:

IUPAC Name 2bromo1ethoxy4(2methoxypropan2yl)benzene\text{IUPAC Name }2-bromo-1-ethoxy-4-(2-methoxypropan-2-yl)benzene

Biological Activity Overview

Research into the biological activity of this compound has indicated various pharmacological properties, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Several studies have investigated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-715.63
MEL-812.34
U-93710.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound may act as a potential lead compound for further development in cancer therapy.

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry assays have demonstrated that treatment with this compound leads to increased caspase activity in treated cells, indicating apoptosis is triggered through intrinsic pathways.

Case Studies

A notable study published in a peer-reviewed journal explored the effects of this compound on MCF-7 cells. The study found that:

  • Caspase Activation : Treatment resulted in significant activation of caspase-3 and caspase-7, key players in the apoptotic pathway.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in MCF-7 cells, leading to reduced cell proliferation.

These findings highlight its potential as an anticancer agent and warrant further investigation into its efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene?

This compound is typically synthesized via sequential alkylation and bromination steps. For example, the ethoxy and methoxy groups can be introduced through nucleophilic substitution using ethyl and methyl halides under basic conditions. Bromination at the ortho position may employ electrophilic aromatic substitution (e.g., using Br₂ with a Lewis acid catalyst like FeBr₃). Alternatively, coupling reactions involving brominated intermediates (e.g., Suzuki-Miyaura reactions) can be used to introduce substituents .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Methoxy and ethoxy groups show distinct singlet peaks (δ 3.2–3.8 ppm).
  • X-ray crystallography : Resolves steric effects of the 1-methoxy-1-methyl-ethyl group and bromine placement (e.g., dihedral angles between substituents) .
  • GC-MS/HPLC : Validates purity (>95%) and molecular weight .

Q. What are the typical applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators. The bromine atom enables further functionalization via cross-coupling reactions, while the ethoxy and methoxy groups enhance solubility for biological assays .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in airtight containers away from moisture and light to prevent degradation .

Advanced Research Questions

Q. How does the steric environment of the 1-methoxy-1-methyl-ethyl group influence reaction regioselectivity?

The bulky 1-methoxy-1-methyl-ethyl group creates steric hindrance, directing electrophilic substitution (e.g., bromination) to the less hindered para position. X-ray studies show a dihedral angle of ~14.9° between the methoxy-methyl group and the benzene ring, which reduces accessibility to adjacent positions .

Q. What are the challenges in achieving high purity during synthesis, and how can they be mitigated?

  • Byproducts : Competing alkylation or over-bromination can occur. Mitigation: Optimize reaction time and stoichiometry.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Purity >98% is achievable via HPLC with C18 columns .

Q. How do solvent polarity and temperature affect the stability of this compound in storage?

  • Polar solvents (e.g., DMSO) : Accelerate hydrolysis of the ethoxy group. Use non-polar solvents (e.g., hexane) for long-term storage.
  • Temperature : Degradation occurs above 25°C. Store at 4°C in amber vials to prevent photolytic cleavage of the C-Br bond .

Q. Are there known discrepancies in reported reaction yields, and what factors contribute to these variations?

Yields range from 60–85% due to:

  • Catalyst choice : FeBr₃ vs. AlCl₃ in bromination alters efficiency.
  • Reaction scale : Small-scale syntheses (<5g) often report higher yields due to better heat control .

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